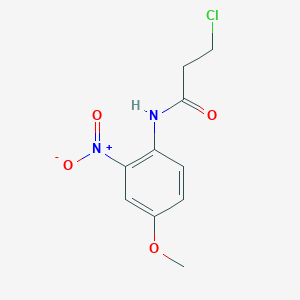
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound with the molecular formula C10H11ClN2O4 and a molecular weight of 258.66 . It is a halogenated derivative of a secondary amide bearing an aromatic substituent . This compound is used in the synthetic preparation of antimicrobial agents .
Molecular Structure Analysis
The molecular structure of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom in the amide group is bonded to a phenyl ring, which carries a methoxy group at the fourth position and a nitro group at the second position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide include a predicted melting point of 178.95°C and a predicted boiling point of approximately 478.2°C at 760 mmHg. The compound has a predicted density of approximately 1.4 g/cm³ and a refractive index (n20D) of 1.59 .Wissenschaftliche Forschungsanwendungen
Immunomodulatory Potential
N-aryl-3-(indol-3-yl)propanamides, a class of compounds which includes derivatives similar to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, have been synthesized and studied for their immunosuppressive activities. These compounds, such as 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, showed significant inhibitory activity in murine splenocytes proliferation assays and mice delayed-type hypersensitivity assays, highlighting their potential in immunomodulation (Giraud et al., 2010).
Nematicidal Properties
Compounds structurally related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide have been synthesized and evaluated for nematicidal activity against root knot nematode (Meloidogyne javanica). These include derivatives like 3-(4-chloro/methyl/nitro/methoxy phenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones and their carbamate derivatives. Incorporation of carbamoyloxy moiety in these compounds enhanced their nematicidal activity, with some showing significant nematode mortality (Kumari, Singh, & Walia, 2014).
Antimicrobial Activity
3-chloro-4-(3-methoxy-4-acetyloxyphenyl)-1-[3-oxo-3-(phenylamino)propanamido] azetidin-2-ones and similar compounds have been synthesized and tested for their antimicrobial properties. These compounds exhibited potent antimicrobial activity against various microbes like Bacillus anthracis, Staphylococcus aureus, and Candida albicans, indicating their potential as antimicrobial agents (Halve, Bhadauria, & Dubey, 2007).
Photopolymer and DNA Interactions
A cationic polymer was synthesized using a compound structurally related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, which could switch forms upon light irradiation. This polymer demonstrated the ability to condense and release double-strand DNA, as well as switch antibacterial activity, highlighting its potential in biotechnological applications (Sobolčiak et al., 2013).
Crystal Structure Analysis
The crystal structure of a compound related to 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide, specifically N-methoxy-N-methyl-2-[(4'-nitrophenyl)sulfinyl]-propanamide, has been analyzed. The study of such structures provides valuable insights into the molecular arrangements and interactions important in material sciences and pharmaceuticals (Zukerman-Schpector et al., 2006).
Cancer Research
Several studies have examined derivatives of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide for their potential in cancer research. These compounds have been evaluated for cytotoxicity against various human cancer cell lines, providing insights into new avenues for anticancer drug development (Pandey et al., 2019), (Pandey et al., 2020).
Eigenschaften
IUPAC Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIGDNZKKCTNJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B3006284.png)
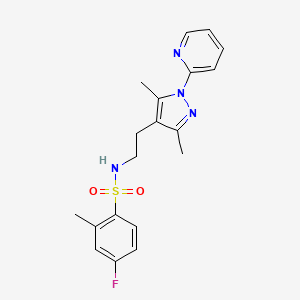


![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-propan-2-yl-1,3-oxazole](/img/structure/B3006289.png)
![8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid](/img/structure/B3006290.png)
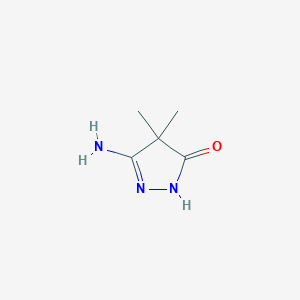

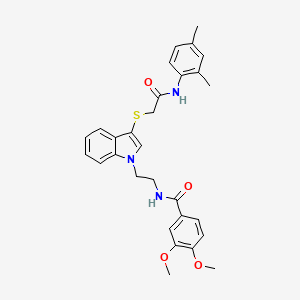
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carbohydrazide](/img/structure/B3006302.png)
![Ethyl [1-(2-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B3006303.png)
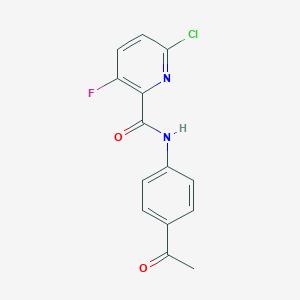
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroquinoline-3-carboxylic acid](/img/structure/B3006306.png)
